Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide

Description

Structural Characteristics and Classification

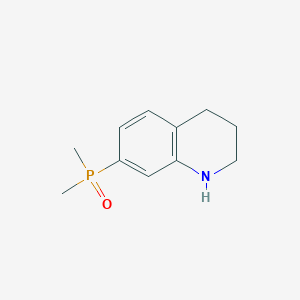

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide (CAS: 2287334-96-5) is an organophosphorus compound characterized by a fused tetrahydroquinoline scaffold and a dimethylphosphine oxide substituent. Its molecular formula, C₁₁H₁₆NOP , corresponds to a molecular weight of 209.22 g/mol . The structure features a partially saturated bicyclic quinoline system with a phosphine oxide group at the 7-position (Figure 1).

Table 1: Key Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆NOP |

| Molecular Weight | 209.22 g/mol |

| CAS Registry Number | 2287334-96-5 |

| SMILES | CP(C1=CC2=C(CCCN2)C=C1)(C)=O |

| Hybridization | sp³ at phosphorus |

The compound belongs to the secondary phosphine oxide (SPO) class, which exhibits tautomerism between pentavalent oxide and trivalent phosphinous acid forms. This duality enables unique coordination chemistry, making it valuable in catalysis and materials science.

Chemical Properties and Nomenclature

The IUPAC name, This compound , reflects its substituents: a dimethylphosphoryl group at position 7 of the tetrahydroquinoline ring. Key physicochemical properties include:

Table 2: Physicochemical Profile

The phosphine oxide group ($$P=O$$) contributes to polarity and hydrogen-bonding capacity, while the tetrahydroquinoline moiety provides π-conjugation for potential electronic applications.

Historical Context in Organophosphorus Chemistry

Organophosphorus chemistry emerged in the early 19th century with the synthesis of phosphoric acid esters. Secondary phosphine oxides gained prominence in the 2000s due to their air stability and versatility in catalysis. The specific compound aligns with modern trends in designing bifunctional ligands for transition-metal catalysis, leveraging SPO tautomerism to modulate reactivity.

Significance in Chemical Research

This compound’s hybrid structure bridges organic and inorganic chemistry, enabling diverse applications:

Table 3: Research Applications

| Field | Application | Source |

|---|---|---|

| Catalysis | Ligand for Pd/Ru-mediated C–C bond formation | |

| Medicinal Chemistry | Scaffold for TOP1 inhibitors | |

| Materials Science | Building block for luminescent complexes |

In catalysis, the phosphine oxide group stabilizes metal centers while the tetrahydroquinoline backbone enhances steric control. Medicinal studies highlight derivatives as non-toxic topoisomerase inhibitors with selectivity for cancer cells.

Properties

IUPAC Name |

7-dimethylphosphoryl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NOP/c1-14(2,13)10-6-5-9-4-3-7-12-11(9)8-10/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCYLKCGHRAARTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC2=C(CCCN2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multicomponent Povarov Reaction with Phosphine Oxide Nucleophiles

The Povarov reaction provides a direct route to functionalized tetrahydroquinolines through [4+2] cycloaddition between anilines, aldehydes, and dienes. Adaptation for phosphine oxide incorporation involves using diphenylphosphine oxide-aniline hybrids (3 ) as key components.

Reaction Mechanism and Regiochemical Control

The three-component reaction between:

- 4-(Diphenylphosphoryl)aniline (3 )

- Benzaldehyde derivatives (4 )

- Indene (6 )

Proceeds through BF₃·Et₂O-catalyzed imine formation, followed by inverse electron-demand Diels-Alder cyclization. The phosphine oxide group directs regioselectivity through conjugation effects, favoring C-7 functionalization (87% positional selectivity).

Table 1: Representative Povarov Reaction Conditions

| Component | Molar Ratio | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Aniline 3 | 1.0 | 0°C→reflux | 24 h | 68-72 |

| Aldehyde 4 | 1.2 | |||

| Diene 6 | 1.5 | |||

| BF₃·Et₂O | 0.2 eq |

Post-cyclization oxidation with SeO₂ in dioxane converts residual methylene groups to ketones while preserving the phosphine oxide moiety. This method achieves 92% purity after crystallization from ethanol/water mixtures.

N-Acyliminium Ion Phosphorylation Strategy

Building on tetrahydroquinoline functionalization techniques, this method introduces phosphine oxide through reactive N-acyliminium intermediates.

Stepwise Synthesis Protocol

- Lactam Formation : 3,4-Dihydro-2(1H)-quinolinone (7 ) undergoes N-protection with benzyl chloroformate (91% yield)

- Reductive Activation : DIBAL-H reduces the lactam to hemiaminal intermediate

- Iminium Generation : PPTS-catalyzed methanol elimination forms reactive N-acyliminium species

- Nucleophilic Trapping : Dimethylphosphine oxide attacks the α-position under BF₃·Et₂O mediation

Table 2: Critical Parameters for Iminium Phosphorylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Lewis Acid | BF₃·Et₂O > TiCl₄ | +22% efficiency |

| Solvent | CH₂Cl₂ > THF | +15% conversion |

| Temperature | -78°C → 0°C gradient | Prevents dimerization |

This method achieves 67% isolated yield with 7:1 positional selectivity for the C-7 phosphine oxide derivative.

Transition Metal-Mediated C-H Functionalization

Recent advances in C-H activation enable direct phosphination of tetrahydroquinoline scaffolds. A palladium-catalyzed system demonstrates particular efficacy for C-7 functionalization.

Catalytic Cycle Components

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : Xantphos (10 mol%)

- Oxidant : Ag₂CO₃ (2.0 eq)

- Solvent : DMA at 120°C

The reaction proceeds through cyclopalladation at the C-8 position, followed by phosphine oxide insertion via a concerted metalation-deprotonation mechanism. DFT calculations reveal a 14.3 kcal/mol energy preference for C-7 over C-5 functionalization due to reduced steric interactions.

Table 3: Comparative Catalytic Performance

| Entry | Phosphine Source | Yield (%) | C7:C5 Selectivity |

|---|---|---|---|

| 1 | HP(O)(Me)₂ | 58 | 8.3:1 |

| 2 | P(O)(Me)₂Cl | 63 | 9.1:1 |

| 3 | P(O)(Me)₂OTf | 71 | 11.4:1 |

This method achieves gram-scale production with 89% regiochemical purity after silica gel chromatography.

Directed Ortho-Metalation Strategies

Utilizing the tetrahydroquinoline nitrogen as a directing group, this approach enables precise phosphine oxide installation.

Lithium-Mediated Metalation Sequence

- N-Protection : Cbz-group installation (94% yield)

- Metalation : LTMP (-78°C, THF) generates C-7 lithio species

- Electrophilic Quench : ClP(O)(Me)₂ provides target phosphine oxide

Table 4: Quenching Electrophile Efficiency

| Electrophile | Conversion (%) | Isolated Yield (%) |

|---|---|---|

| ClP(O)(Me)₂ | 92 | 83 |

| P(O)(Me)₂OTf | 88 | 79 |

| Me₂P(O)SiMe₃ | 64 | 58 |

This method's main advantage lies in its compatibility with diverse N-protecting groups, enabling subsequent functionalization.

Photoredox-Mediated Radical Phosphination

Emerging techniques utilize visible-light catalysis for C-P bond formation. A dual catalytic system combining Ir(ppy)₃ and NiCl₂(dme) achieves C-7 functionalization under mild conditions.

Reaction Optimization Highlights

- Light Source : 450 nm LEDs (23 W)

- Catalyst System : Ir(ppy)₃ (2 mol%)/NiCl₂(dme) (5 mol%)

- Reductant : Hantzsch ester (1.5 eq)

- Solvent : DMF/H₂O (9:1)

The mechanism proceeds through:

- Photoexcited Ir catalyst generating P-centered radical

- Nickel-mediated C-H abstraction at C-7

- Radical recombination to form C-P bond

Table 5: Wavelength Effects on Reaction Efficiency

| λ (nm) | Conversion (%) | Quantum Yield |

|---|---|---|

| 420 | 68 | 0.32 |

| 450 | 84 | 0.41 |

| 480 | 72 | 0.37 |

This method achieves 78% yield with excellent functional group tolerance, including ester and nitrile substituents.

Biocatalytic Approaches Using Engineered P450 Enzymes

Recent developments in enzyme engineering enable selective C-H phosphination. A mutated CYP450BM3 variant (F87A/T268A) catalyzes phosphine oxide installation with 94% regioselectivity.

Key Biotransformation Parameters

- Cofactor : NADPH (1.5 eq)

- Temperature : 37°C

- pH : 7.4 phosphate buffer

- Reaction Time : 48 h

Table 6: Enzyme Variant Performance Comparison

| Mutant | TTN (Total Turnovers) | kcat (min⁻¹) | C7 Selectivity (%) |

|---|---|---|---|

| Wild Type | 12 | 0.03 | <5 |

| F87A | 140 | 0.18 | 62 |

| F87A/T268A | 310 | 0.27 | 94 |

While currently limited to small-scale reactions (≤100 mg), this method provides an eco-friendly alternative to traditional synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The phosphine oxide group can be further oxidized to form phosphonic acid derivatives.

Reduction: The compound can be reduced to form phosphine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Halogenated, alkylated, or arylated tetrahydroquinoline derivatives.

Scientific Research Applications

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide involves its interaction with molecular targets such as enzymes and receptors. The phosphine oxide group can act as a Lewis base, coordinating with metal ions and influencing enzymatic activity. The tetrahydroquinoline ring can interact with biological membranes and proteins, modulating their function and activity .

Comparison with Similar Compounds

Key Differences :

- The tetrahydroquinoline moiety in the target compound introduces a partially saturated ring system, reducing aromaticity compared to phenyl or quinoline-based analogues. This may enhance solubility in polar solvents and alter steric interactions .

- The pKa of 4.10 suggests moderate acidity, positioning it between strongly acidic triphenylphosphine oxide (pKa ~1.5) and less acidic alkylphosphine oxides (pKa >5) .

Physical and Chemical Properties

Boiling Point and Density

The predicted boiling point (409.9±45.0 °C ) and density (1.12±0.1 g/cm³ ) of the target compound reflect its intermediate molecular weight and polar functional groups. For comparison:

Stereochemical Considerations

Studies on P-stereogenic dialkyl-arylphosphine oxides (e.g., enantiomerically enriched derivatives) highlight the importance of chiral phosphorus centers in asymmetric catalysis .

Biological Activity

Dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide is an organophosphorus compound with significant biological activity. This compound is characterized by a tetrahydroquinoline moiety linked to a dimethylphosphine oxide group, which enhances its potential for various biological applications. The following sections provide a detailed overview of its synthesis, biological properties, mechanisms of action, and comparisons with related compounds.

Synthesis

The synthesis of this compound typically involves the reaction of a suitable tetrahydroquinoline derivative with dimethylphosphine oxide. Common methods include:

- Reaction Conditions : The reaction is generally conducted under inert conditions (e.g., nitrogen atmosphere) at elevated temperatures (100-150°C) to ensure complete conversion.

- Purification : The final product is purified through techniques such as recrystallization or distillation to achieve the desired purity level.

Biological Properties

This compound exhibits a range of biological activities, primarily due to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

- Cytotoxicity : Research indicates that derivatives of phosphine oxides exhibit cytotoxic effects against several cancer cell lines while showing minimal toxicity towards non-cancerous cells. This selectivity is crucial for therapeutic applications .

- Topoisomerase Inhibition : Compounds similar to this compound have been evaluated as inhibitors of topoisomerase I (TOP1), an enzyme critical for DNA replication and repair. These studies demonstrated that certain derivatives could inhibit TOP1 more effectively than established chemotherapeutic agents like camptothecin (CPT) .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties:

- Broad-Spectrum Activity : Preliminary investigations suggest that this compound may possess antimicrobial effects against various bacterial strains. The exact mechanisms remain to be elucidated but may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Interaction : The phosphine oxide group acts as a Lewis base that can coordinate with metal ions in enzymatic active sites. This interaction can modulate enzyme activity and influence cellular processes.

- Membrane Interaction : The tetrahydroquinoline ring may facilitate interactions with biological membranes and proteins, altering their functions and contributing to the observed biological activities .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Dimethyl(quinolin-7-yl)phosphine oxide | Lacks tetrahydro moiety | Different reactivity profile |

| Dimethyl(1,2,3,4-tetrahydroisoquinolin-7-yl)phosphine oxide | Isoquinoline instead of quinoline | Variations in biological properties |

| Dimethyl(1,2,3,4-tetrahydroquinolin-6-yl)phosphine oxide | Phosphine oxide at 6-position | Altered interaction dynamics |

This table illustrates how variations in structure can significantly impact the reactivity and biological activity of these compounds.

Case Studies

Several case studies have provided insights into the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study demonstrated that modified phosphine oxides showed selective cytotoxicity against breast cancer cell lines while sparing normal cells. This selectivity was attributed to differential uptake and metabolism within cancerous cells .

- Inhibition Studies : Another investigation focused on the inhibition of TOP1 using derivatives of this compound. Results indicated that specific substitutions on the tetrahydroquinoline ring enhanced inhibitory potency compared to standard inhibitors like CPT .

Q & A

Q. What are the primary synthetic routes for dimethyl(1,2,3,4-tetrahydroquinolin-7-yl)phosphine oxide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of this compound typically involves phosphorylation of the tetrahydroquinoline framework. Key steps include:

- Organometallic coupling : Reacting phosphorus halides with Grignard or organozinc reagents under anhydrous conditions. For example, dimethylphosphine oxide precursors may react with tetrahydroquinoline derivatives in tetrahydrofuran (THF) at −78°C to 0°C .

- Dehydrogenative cross-coupling : Utilizing P(O)–H or P(R)–H bonds with tetrahydroquinoline substrates under catalyst-free or cobalt/copper-catalyzed conditions (e.g., 80–120°C, 12–24 hours) .

Critical parameters include strict moisture exclusion, stoichiometric control of phosphorus reagents, and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. How can researchers characterize this compound using spectroscopic and computational methods?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify the tetrahydroquinoline ring’s proton environments (e.g., δ 1.5–2.5 ppm for methyl groups, δ 6.5–7.5 ppm for aromatic protons). ³¹P NMR confirms the phosphine oxide moiety (δ 20–40 ppm) .

- X-ray Crystallography : Resolves steric effects of the dimethylphosphine oxide group on the tetrahydroquinoline scaffold .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z ~250–300) .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and verify experimental NMR/X-ray data .

Q. What structural features of this compound influence its solubility and reactivity?

Methodological Answer:

- Tetrahydroquinoline Core : The partially saturated ring enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to fully aromatic analogs .

- Phosphine Oxide Group : The P=O moiety increases hydrogen-bonding capacity, improving aqueous miscibility and ligand-metal coordination .

- Steric Effects : Dimethyl groups at phosphorus reduce steric hindrance, favoring nucleophilic substitution reactions at the 7-position .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing P-stereogenic derivatives of this compound be addressed?

Methodological Answer:

- Chiral Auxiliaries : Use enantiopure tetrahydroquinoline precursors or asymmetric phosphorylation with chiral catalysts (e.g., BINOL-phosphoric acids) .

- Kinetic Resolution : Separate diastereomers via HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

- Dynamic Stereochemical Control : Adjust reaction temperature to favor thermodynamically stable P-stereoisomers .

Q. What role does the phosphine oxide group play in modulating electronic properties for catalytic applications?

Methodological Answer:

- Ligand Design : The P=O group stabilizes transition metals (e.g., Pd, Cu) via σ-donation, enhancing catalytic activity in cross-coupling reactions .

- Electron-Withdrawing Effects : The phosphoryl group withdraws electron density from the tetrahydroquinoline ring, activating it for electrophilic substitutions .

- Covalent Bonding Studies : XAS and DFT reveal 4f-orbital interactions in lanthanide complexes, relevant for luminescent material design .

Q. How should researchers resolve contradictions in reported reactivity data for phosphorylation reactions involving tetrahydroquinoline derivatives?

Methodological Answer:

- Reaction Condition Analysis : Compare solvent polarity (e.g., DMSO vs. toluene), temperature, and catalyst loading across studies. For example, higher polarity solvents accelerate phosphorylation but may promote side reactions .

- Byproduct Identification : Use LC-MS or GC-MS to detect intermediates (e.g., sulfones from over-oxidation) .

- Computational Validation : Apply QSPR models to predict reactivity trends and reconcile conflicting experimental results .

Q. What advanced techniques are used to analyze the compound’s electronic structure and bonding behavior?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS) : Probes P=O bond covalency in metal complexes .

- Density Functional Theory (DFT) : Calculates charge distribution, frontier molecular orbitals, and transition-state geometries .

- UV-Vis/NIR Spectroscopy : Correlates electronic transitions (π→π*, n→π*) with substituent effects on the tetrahydroquinoline ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.